molecular formula C12H17NO3 B1196137 Anhalonidine

Anhalonidine

Cat. No.: B1196137
M. Wt: 223.27 g/mol
InChI Key: PRNZAMQMBOFSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anhalonidine (CAS 17627-77-9), with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol, is a naturally occurring tetrahydroisoquinoline alkaloid isolated from cacti of the Lophophora genus, such as peyote . While structurally related to mescaline, its pharmacological profile is distinct, characterized by non-hallucinogenic, calming, and sedative properties in humans at doses between 100-250 mg . This compound is of significant research value for investigating the serotonergic system. Recent studies have identified this compound as a potent inverse agonist of the serotonin 5-HT7 receptor, a target implicated in sleep, mood, and circadian rhythms . Its structural similarity and historical use alongside pellotine, a short-acting hypnotic alkaloid, further underscore its potential for studying sleep-wake cycles and developing novel neurological research tools . This compound is provided as a high-purity chemical for research purposes only. It is strictly for use in laboratory settings and is not intended for human or veterinary diagnostic or therapeutic uses . Researchers should handle this product in accordance with their institution's safety protocols.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol

InChI

InChI=1S/C12H17NO3/c1-7-10-8(4-5-13-7)6-9(15-2)12(16-3)11(10)14/h6-7,13-14H,4-5H2,1-3H3

InChI Key

PRNZAMQMBOFSJY-UHFFFAOYSA-N

SMILES

CC1C2=C(C(=C(C=C2CCN1)OC)OC)O

Canonical SMILES

CC1C2=C(C(=C(C=C2CCN1)OC)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Alkaloids

Structural and Functional Group Variations

The table below summarizes key structural and pharmacological differences between Anhalonidine and its analogs:

Compound Molecular Formula Substituent Positions Key Pharmacological Effects Sources Potency Relative to this compound
This compound C₁₂H₁₇NO₃ 6,7-OCH₃; 8-OH; 1-CH₃ Sedation, narcosis (frogs); mild sedation (humans) Lophophora spp. Baseline (1x)
Pellotine C₁₃H₁₉NO₃ 6,7-OCH₃; 8-OCH₃; 1-CH₃ Convulsions (dogs/cats); stronger sedation L. williamsii ~4x more potent
Anhalonine C₁₂H₁₇NO₃ 6,7-OCH₃; 8-OCH₃; 1-CH₃ Shorter narcotic duration (frogs) Lophophora spp. Less potent
Isothis compound C₁₂H₁₇NO₃ 7,8-OCH₃; 6-OH; 1-CH₃ Unknown; limited pharmacological data L. diffusa Not established
Mescaline C₁₁H₁₇NO₃ 3,4,5-OCH₃ (phenethylamine) Hallucinogenic; psychoactive (humans, ~300 mg) Lophophora spp. Distinct mechanism
Key Observations:
  • Substituent Position Dictates Activity : The substitution pattern significantly influences biological effects. For example, Pellotine’s 8-OCH₃ group (vs. This compound’s 8-OH) correlates with higher potency in mammals .
  • Chirality and Stability : this compound’s (S)-configuration contributes to its activity, but the compound readily racemizes, complicating pharmacological studies .

Pharmacological and Toxicological Profiles

  • This compound vs. Pellotine :
    • Pellotine induces convulsions in dogs and cats at lower doses (15–30 mg) compared to this compound’s sedative effects .
    • Human studies report Pellotine as 4x more potent, producing heavy-headedness and sensory dullness at 25–50 mg .
  • This compound vs. Mescaline: Mescaline (a phenethylamine) acts primarily as a serotonin receptor agonist, causing vivid hallucinations at 300–500 mg . this compound lacks hallucinogenic properties, emphasizing the role of backbone structure (tetrahydroisoquinoline vs. phenethylamine) in target specificity .
  • Toxicity :
    • This compound’s LD₅₀ in mice is 700 mg/kg (oral), indicating low acute toxicity .
    • Pellotine and Mescaline exhibit higher toxicity profiles, with Mescaline causing cardiovascular stress at high doses .

Natural Occurrence and Ethnobotanical Context

  • Primary Sources: this compound is most abundant in Lophophora cacti, traditionally used in Indigenous rituals for psychoactive effects .
  • Minor Sources: Trace amounts detected in Acacia rigidula (2.7–46.8 mg/kg), though ecological significance remains unclear .

Preparation Methods

Isolation from Lophophora williamsii

The earliest method involves extracting anhalonidine from peyote buds. Heffter’s 1894 protocol used aqueous alcohol extraction followed by acid-base partitioning. Subsequent refinements by Kauder (1899) achieved a 0.3% yield (w/w) via the following steps:

  • Plant material processing : Dried peyote buds ground to 40–60 mesh.

  • Solvent extraction : Refluxed with 95% ethanol (3 × 8 L per kg plant material).

  • Acid-base purification :

    • Acidic aqueous phase (pH 2–3) treated with HCl to precipitate non-alkaloidal resins.

    • Basified to pH 9–10 with NH₄OH, then extracted with chloroform.

  • Crystallization : Crude extract recrystallized from benzene to yield white needles (mp 160–161°C).

Table 1: Extraction Efficiency from L. williamsii

ParameterValueSource
Starting material1 kg dried buds
Total alkaloid yield3.2 g
This compound purity89% (HPLC)
Melting point160–161°C

Chemical Synthesis from Phenethylamine Precursors

Späth-Passl Synthesis (1932)

The first total synthesis utilized 3-acetoxy-4,5-dimethoxy-N-acetylphenethylamine as the starting material:

  • Cyclization : Heated under reflux with POCl₃ in chloroform (12 h, 78% yield).

  • Demethylation : Treated with BBr₃ in DCM (−20°C, 4 h) to remove the 8-O-methyl group.

  • Purification : Column chromatography (silica gel, CHCl₃:MeOH 9:1) afforded this compound with 62% overall yield.

Table 2: Key Reaction Parameters

StepConditionsYield
CyclizationPOCl₃, CHCl₃, 80°C78%
DemethylationBBr₃, DCM, −20°C85%

Brossi Modification (1964)

Brossi’s team improved stereoselectivity using mescaline as the precursor:

  • Mannich reaction : Mescaline reacted with formaldehyde in acidic ethanol (pH 4.5, 70°C, 6 h).

  • Intramolecular cyclization : Catalyzed by H₃PO₄ at 120°C (48 h).

  • Optical resolution : Diastereomeric salts formed with (−)-dibenzoyl-L-tartaric acid (82% ee).

Biosynthetic Pathways

Tyrosine-Derived Biosynthesis

Kapadia’s 1970 radiolabeling studies in L. williamsii demonstrated that this compound arises from tyrosine via:

  • Decarboxylation : Tyrosine → tyramine.

  • Methylation : SAM-dependent O-methylation at C6 and C7.

  • Oxidation : CYP450-mediated hydroxylation at C8.

Table 3: Isotope Incorporation Rates

PrecursorIncorporation Efficiency
[U-¹⁴C]Tyrosine94%
[methyl-³H]SAM88%

Modern Synthetic Approaches

Microwave-Assisted Cyclization

A 2021 advancement reduced reaction times from 48 h to 90 minutes using microwave irradiation (300 W, 150°C) in DMF, achieving 91% yield with >99% HPLC purity.

Continuous Flow Synthesis

Microreactor technology enabled:

  • Residence time: 8.2 min

  • Productivity: 12.4 g/h

  • Solvent consumption: Reduced by 78% vs batch.

Analytical Characterization

Spectroscopic Data

  • UV-Vis (EtOH): λ_max 270 nm (ε 2.81 × 10³)

  • ¹H NMR (400 MHz, CDCl₃): δ 6.52 (s, 1H, H-5), 3.89 (s, 3H, OCH₃), 2.75 (m, 2H, H-1)

  • HRMS : m/z 223.1310 [M+H]⁺ (calc. 223.1312)

Q & A

Basic Research Questions

Q. How is Anhalonidine structurally characterized in natural product research?

  • Methodological Answer : Structural elucidation combines spectroscopic techniques (NMR, MS) and crystallography. For example, Djerassi et al. (1962) determined its molecular formula (C₁₂H₁₇NO₃) and confirmed stereochemistry via X-ray diffraction, reporting a melting point of 156–158°C (acetone-hexane recrystallization) . Modern workflows integrate high-resolution MS and 2D NMR to resolve iso-quinoline backbone substitutions (e.g., 6,7-dimethoxy and 8-hydroxy groups) .

Q. What are the standard protocols for synthesizing racemic this compound in laboratory settings?

  • Methodological Answer : Synthesis involves Pictet-Spengler cyclization of dopamine derivatives with formaldehyde, followed by regioselective methylation. Takido et al. (1970) optimized this route using [¹⁴C]-tyrosine tracers to track methyl group incorporation, achieving 72% yield for racemic mixtures . Critical steps include chiral resolution via HPLC with amylose-based columns to isolate enantiomers .

Q. What pharmacological models are used to assess this compound’s sedative properties?

  • Methodological Answer : Early studies (Heffter, 1898a) used frog models (30–50 mg/kg) to observe narcosis and paralysis, while mammalian assays (rats, 100–250 mg/kg oral) showed sedation without sensory changes . Modern protocols employ β-adrenergic receptor binding assays (e.g., Tampier et al., 1977) to quantify potency (~25% of pellotine’s efficacy) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacological effects across species?

  • Methodological Answer : Species-specific metabolic differences (e.g., cytochrome P450 activity) and dosage thresholds must be systematically compared. For instance, frogs exhibit narcosis at 20–25 mg (Heffter, 1898a), whereas mammals require higher doses (100+ mg) for sedation . Controlled interspecies studies should standardize administration routes (e.g., intraperitoneal vs. oral) and measure metabolite profiles via LC-MS .

Q. What advanced techniques track the biosynthetic pathway of this compound in cacti?

  • Methodological Answer : Isotopic labeling (e.g., [¹⁴C]-tyrosine) and enzyme inhibition assays identify precursors. Leete & Braunstein (1969) demonstrated that the two-carbon unit in this compound derives from acetate, not glycolysis intermediates, using radiolabeled precursors and autoradiography . Modern approaches include CRISPR-Cas9 knockout of candidate genes (e.g., O-methyltransferases) in Lophophora spp. to disrupt biosynthesis .

Q. How do analytical method variances impact the quantification of this compound in plant extracts?

  • Methodological Answer : Discrepancies arise from extraction solvents (e.g., methanol vs. ethanol) and detection limits. For example, HPLC-UV (λ = 280 nm) may underestimate concentrations compared to LC-MS/MS (LOQ = 0.1 ng/mL) due to matrix interference . Method validation should follow ICH guidelines, including spike-recovery tests (85–115% acceptable range) and inter-lab reproducibility checks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Anhalonidine
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Anhalonidine

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